1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
Description
The compound 1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-α-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a triazole-containing derivative characterized by a 1,3-dioxolane core substituted with a 2,4-dichlorophenyl group, a methyl group at the α-position, and a 1H-1,2,4-triazol-1-ylmethyl moiety. Its structural backbone suggests antifungal activity, as triazole derivatives are well-known inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . The presence of the 1,3-dioxolane ring enhances steric bulk and may influence pharmacokinetic properties such as solubility and metabolic stability. Key synthetic intermediates for related compounds involve reactions with 1,2,4-triazole and subsequent functionalization of hydroxyl or methyl groups (e.g., mesylation or tosylation) .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O3/c1-10(21)4-12-6-22-15(23-12,7-20-9-18-8-19-20)13-3-2-11(16)5-14(13)17/h2-3,5,8-10,12,21H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQHZORIRZCPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891628 | |
| Record name | 1‐[2‐(2,4‐Dichlorophenyl)‐2‐[(1H‐1,2,4‐triazol‐1‐ yl)methyl]‐1,3‐dioxolan‐4‐yl]propan‐2‐ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104390-57-0 | |
| Record name | CGA-118244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104390570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1‐[2‐(2,4‐Dichlorophenyl)‐2‐[(1H‐1,2,4‐triazol‐1‐ yl)methyl]‐1,3‐dioxolan‐4‐yl]propan‐2‐ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGA-118244 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FC97JJ98Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic molecule with significant potential in pharmacology. It features a dioxolane ring and a triazole moiety, which are known for their biological activities, particularly as antifungal and antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.2 g/mol. The presence of the dichlorophenyl group is believed to enhance its biological activity by improving binding affinity to target sites in pathogens.
The triazole ring in this compound is known to inhibit the synthesis of fungal cell walls by targeting enzymes involved in ergosterol biosynthesis. This mechanism is critical for the effectiveness of many antifungal agents. The specific structural features of 1,3-Dioxolane-4-ethanol allow it to interact with these enzymes effectively, potentially leading to enhanced antifungal properties compared to other compounds without such substitutions .
Biological Activity
Research indicates that this compound exhibits significant antifungal and antibacterial activities. Below are key findings from various studies:
Antifungal Activity
- Inhibition of Fungal Growth : The compound has been shown to inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus species. The inhibition is primarily due to the disruption of ergosterol synthesis in fungal cell membranes .
- Comparison with Other Antifungals : In comparative studies with established antifungals like Ketoconazole , Fluconazole , and Voriconazole , 1,3-Dioxolane-4-ethanol demonstrated comparable or superior efficacy against certain strains.
Antibacterial Activity
The compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and disrupt essential metabolic processes .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the triazole moiety significantly influence the biological activity of the compound. For instance:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish antifungal potency. Compounds with longer side chains generally exhibit improved activity against fungal pathogens .
- Dichlorophenyl Group : The presence of this group has been correlated with increased binding affinity for target enzymes involved in fungal growth inhibition.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ketoconazole | Imidazole-based antifungal | Broad-spectrum antifungal activity |
| Sulconazole | Triazole derivative | Antifungal properties |
| Fluconazole | Triazole ring with fluorine substitution | Effective against systemic fungal infections |
| Voriconazole | Triazole-based structure | Broad-spectrum antifungal |
Case Studies
Several case studies have highlighted the potential applications of 1,3-Dioxolane-4-ethanol in clinical settings:
- Clinical Trials for Fungal Infections : Initial trials have shown promising results in patients suffering from resistant fungal infections where traditional therapies failed. The compound's unique mechanism allows it to overcome resistance mechanisms commonly seen in fungal pathogens .
- Synergistic Effects : Studies indicate that when used in combination with other antifungals, such as itraconazole analogues, there can be a synergistic effect that enhances overall efficacy against resistant strains .
Scientific Research Applications
Structural Features
The compound's structure includes:
- A dioxolane ring
- A triazole moiety
- A dichlorophenyl substitution
These features are critical for its pharmacological properties and interactions with biological targets.
Antifungal Activity
1,3-Dioxolane derivatives are primarily explored for their antifungal properties. The triazole ring is known for its ability to inhibit fungal cell wall synthesis. This mechanism is crucial in treating various fungal infections, particularly those resistant to conventional therapies.
Comparison with Other Antifungal Agents
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ketoconazole | Imidazole-based antifungal | Broad-spectrum antifungal activity |
| Sulconazole | Triazole derivative | Antifungal properties |
| Fluconazole | Triazole with fluorine substitution | Effective against systemic fungal infections |
| Voriconazole | Triazole-based structure | Broad-spectrum antifungal |
The unique combination of the dioxolane ring and the triazole moiety in 1,3-Dioxolane-4-ethanol may provide distinct pharmacological advantages compared to other similar compounds.
Antibacterial Properties
Research indicates that this compound also exhibits antibacterial activity. Its effectiveness against specific bacterial strains can be attributed to its structural characteristics that facilitate interaction with bacterial enzymes and cell wall components.
Example Synthesis Protocol
A typical synthesis protocol might involve:
- Dissolving starting materials in a solvent (e.g., acetone).
- Adding reagents (e.g., potassium carbonate) to initiate the reaction.
- Refluxing the mixture under controlled conditions until completion.
- Isolating the product through extraction and purification techniques.
Biological Interaction Studies
Studies have focused on the binding affinities of 1,3-Dioxolane-4-ethanol to various target enzymes and receptors involved in fungal infections. Modifications to the triazole moiety have been shown to significantly influence both efficacy and safety profiles.
Notable Research Findings
- Interaction studies demonstrate that specific substitutions on the triazole ring can enhance antifungal activity while reducing toxicity.
- In vitro studies reveal that derivatives of this compound exhibit potent activity against resistant fungal strains, highlighting its potential as a lead compound for drug development.
Clinical Implications
The ongoing research into 1,3-Dioxolane derivatives suggests promising applications in treating resistant infections in clinical settings. Further investigations into dosage forms and delivery mechanisms are essential for translating these findings into effective therapies.
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of this compound and its derivatives involves multi-step protocols, often leveraging ketalization and coupling reactions:
Ketalization Reactions
-
Reaction Conditions : Tosylated glycerols undergo ketalization with 2,4-dichloroacetophenone in the presence of a Dean-Stark apparatus to form stereochemically defined dioxolane intermediates .
Coupling Reactions
-
Triazole Substitution : The triazole moiety is introduced via nucleophilic substitution using sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO .
Functional Group Transformations
-
Esterification : Hydroxy groups on the dioxolane ring are converted to reactive esters (e.g., benzoates) using benzoyl chloride in DMF with sodium methanolate .
-
Hydrolysis : Alkaline hydrolysis of intermediates generates hydroxylated derivatives for further functionalization .
Degradation and Metabolic Reactions
The compound undergoes metabolic transformations in biological systems, primarily involving hydrolytic cleavage and conjugation:
Hydrolytic Cleavage
-
Dioxolane Ring Opening : In vivo metabolism in mammals leads to the loss of the dioxolane ring, producing 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol as a major metabolite .
Conjugation Reactions
-
Glucuronidation : The primary metabolic pathway in mice and rats involves glucuronic acid conjugation at the hydroxyl group, enhancing water solubility for excretion .
Key Mechanisms
Kinetic Data
-
Hydrolysis Half-Life : The dioxolane ring exhibits stability under neutral conditions but undergoes rapid cleavage at pH > 10 (t₁/₂ < 1 hour) .
-
Metabolic Turnover : Glucuronide conjugates form within 24 hours in murine models, accounting for >60% of urinary metabolites .
Comparative Reactivity with Analogues
| Compound | Structural Features | Key Reactivity Differences |
|---|---|---|
| Target Compound | Dioxolane + triazole + dichlorophenyl | Enhanced electrophilicity at triazole methyl |
| Fluconazole | Triazole + difluorophenyl | Lower susceptibility to hydrolysis |
| Voriconazole | Triazole + fluoropyrimidine | Increased metabolic stability |
Environmental Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Terconazole
- Structure : Terconazole (cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine) shares the 1,3-dioxolane core and dichlorophenyl-triazole motif but incorporates a piperazine ring and a methoxy-linked phenyl group .
- Activity: As a broad-spectrum antifungal, terconazole’s piperazine moiety enhances membrane penetration, contributing to its efficacy against Candida spp. and dermatophytes. The target compound’s 4-ethanol group (vs. terconazole’s mesylate ester) may reduce bioavailability but improve solubility in hydrophilic formulations .
- Synthesis: Both compounds derive from intermediates like 2-(2,4-dichlorophenyl)-2-(triazolylmethyl)-1,3-dioxolane-4-methanol, with terconazole further modified via mesylation and piperazine coupling .
Propiconazole
- Structure : Propiconazole ((2RS,4RS;2RS,4SR)-1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole) features a propyl substituent on the dioxolane ring, distinguishing it from the target compound’s methyl group .
- Activity: Propiconazole inhibits fungal growth but suppresses soil bacterial activity, unlike triticonazole (a triazole analog), which stimulates bacterial proliferation. This highlights how minor structural changes (e.g., alkyl chain length) alter ecological impacts .
Itraconazole Derivatives
- Structure: Itraconazole impurities (e.g., cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol mesylate) share the dioxolane-triazole core but include piperazine-carbothiamide or sulfonate groups .
- Activity : Modifications like the piperazine-carbothiamide in itraconazole derivatives enhance binding to fungal CYP51, while sulfonate esters improve prodrug activation .
Fluconazole
- Structure : Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) lacks the dioxolane ring but retains dual triazole moieties and a difluorophenyl group .
- Activity : The absence of the dioxolane ring reduces steric hindrance, enabling fluconazole’s superior CNS penetration but limiting its spectrum compared to dioxolane-containing analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Ecological Impact : Propiconazole inhibits soil bacterial activity, whereas triticonazole (structurally similar to the target compound) stimulates bacterial growth, suggesting dichlorophenyl-triazole derivatives may have divergent environmental effects .
- Synthetic Flexibility : The 4-hydroxymethyl group in the target compound’s precursor allows derivatization into esters (e.g., mesylates, tosylates) for enhanced bioavailability .
- Antifungal Screening : Fluorometric assays (e.g., Alamar Blue) validate triazole derivatives’ efficacy, with some achieving MICs as low as 0.001 μg/mL, though data specific to the target compound are pending .
Q & A
Q. What are the key structural features and spectroscopic characterization methods for this compound?
The compound contains a 1,3-dioxolane ring fused with a substituted ethanol backbone, a 2,4-dichlorophenyl group, and a triazole-methyl moiety. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Assignments for protons on the dioxolane ring (δ ~4.0–5.5 ppm) and aromatic chlorophenyl groups (δ ~7.0–7.8 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the triazole and dichlorophenyl rings (~20–23°), critical for understanding steric interactions .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 257.11 (C₁₁H₁₀Cl₂N₂O) confirms molecular weight .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves:
- Step 1 : Condensation of 2,4-dichlorophenylacetone with triazole derivatives under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Reduction of the intermediate ketone using sodium borohydride (NaBH₄) in methanol, yielding the ethanol backbone .
- Purification : Crystallization in ethanol or dichloromethane/water extraction to achieve ≥99% purity .
Q. What are its primary applications in pharmaceutical research?
- Antifungal Activity : Acts as a precursor for azole antifungals (e.g., Econazole analogs), targeting fungal cytochrome P450 enzymes .
- Structure-Activity Relationship (SAR) : The triazole ring and dichlorophenyl group enhance binding to fungal lanosterol 14α-demethylase .
Advanced Research Questions
Q. How can enantiomeric separation be achieved, and what are the implications for bioactivity?
- Chiral Chromatography : Use of cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases resolves (±)-enantiomers .
- Bioactivity Differences : (+)-enantiomers often show 2–3× higher antifungal potency due to optimized steric alignment with target enzymes .
Q. What are the mechanistic insights into its antifungal action, and how do resistance mutations arise?
Q. How do structural modifications (e.g., dioxolane vs. dioxane rings) affect stability and activity?
- Dioxolane vs. Dioxane : Dioxolane rings improve metabolic stability (t₁/₂ increased by ~40% in hepatic microsomes) but reduce aqueous solubility .
- Substitution Effects : Replacing chlorine with fluorine on the phenyl group enhances bioavailability but decreases antifungal spectrum .
Q. What analytical challenges arise in quantifying environmental degradation products?
-
Degradation Pathways : Hydrolysis of the dioxolane ring generates 2,4-dichlorophenylacetic acid, detectable via LC-MS/MS .
-
Table: Key Degradation Products
Degradant Detection Method Environmental Half-Life 2,4-Dichlorophenylacetic acid HPLC-UV (λ = 254 nm) 14–21 days Triazole-methyl derivative GC-MS (EI mode) 7–10 days
Q. How can conflicting bioactivity data in different fungal strains be resolved?
- Strain-Specific CYP51 Isoforms : Aspergillus fumigatus CYP51B vs. C. albicans CYP51A exhibit varying binding pocket sizes, affecting triazole orientation .
- Experimental Design : Use isogenic strain pairs with controlled CYP51 mutations to isolate resistance mechanisms .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
